Huperzine C
Overview
Description
Huperzine C is an alkaloid isolated from Huperzia serrate. It is an acetylcholinesterase (AChE) inhibitor, with an IC50 of 0.6 μM . It can be used for the research of Alzheimer’s disease .
Synthesis Analysis
The synthesis of Huperzine C involves the use of a range of metal-catalyzed transformations based on a C(2)-halogenated variant of Huperzine A as a synthetic entry to the C(2) analogs that had been identified by in silico assessment . The total syntheses of huperzines B, U, O, Q and R, structure reassignment and total syntheses of huperzines K, M and N have been reported in the past decade .Molecular Structure Analysis
Molecular docking analysis suggested that substitution at the C(2) position of Hup A with small functional groups could enhance binding affinity with AChE . The molecular docking result showed plausible interaction between Huperzine A and HSA .Chemical Reactions Analysis
The chemical transformation of an early intermediate in the synthesis of Huperzine A provided a diverse array of molecules in which a variety of functional groups could be embedded .Physical And Chemical Properties Analysis
Huperzine C has a molecular formula of C15H18N2O and a molecular weight of 242.32 . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
Alzheimer's Disease and Cognitive Impairment
Huperzine A, a variant of Huperzine C, has been prominently studied for its potential therapeutic applications in neurodegenerative conditions, especially Alzheimer's Disease (AD). Various systematic reviews and meta-analyses of randomized clinical trials have revealed its beneficial effects in improving cognitive function, daily living activity, and global clinical assessment in participants with Alzheimer's Disease. These studies emphasize the need for cautious interpretation due to the methodological quality of the included trials (Yang et al., 2013), (Xing et al., 2014), (Wang et al., 2009).
Neuroprotective and Antiepileptic Properties
Huperzine A is known for its neuroprotective and antiepileptic properties, primarily exerted via α7nAChRs and α4β2nAChRs, leading to anti-inflammatory responses and protection from excitotoxicity and neuronal death, alongside an increase in GABAergic transmission associated with anticonvulsant activity (Damar et al., 2016).
Production and Bioavailability
The scarcity of Huperzine A and its low yield from primary plant sources like Huperzia serrata have led to research focusing on endophytic fungi as a promising alternative source. These fungi are more amenable than plants due to their simpler genetics and ease of manipulation. Studies have summarized progress in research on methods to increase Huperzine A production, including fermentation conditions, gene expression, and the activation of key enzymes (Sang et al., 2020).
Potential Use in Organophosphate Poisoning
Huperzine is also being explored for its potential use in organophosphate (OP) poisoning pretreatment. As a reversible acetylcholinesterase (AChE) inhibitor that crosses the blood-brain barrier, Huperzine offers advantages over other AChE inhibitors, primarily due to its selectivity for red cell AChE and cerebral protection (Lallement et al., 2002).
Pharmacological and Therapeutic Potential
Huperzine A has shown promise in various diseases, leveraging its status as a nootropic agent and treatment for Alzheimer’s disease. Its pharmacological potential and rational for future prospective have been highlighted, emphasizing the need for further exploration and understanding of its benefits and mechanism of action (Dubey (Upadhyay) et al., 2020).
Future Directions
properties
IUPAC Name |
(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGRHSRWTILCID-FIXISWKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Huperzine C | |
CAS RN |
147416-32-8 | |
Record name | hupC protein, Bacteria | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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